POLY(TETRAFLUOROETHYLENE OXIDE-CO-DI- POLY(TETRAFLUOROETHYLENE OXIDE-CO-DI-
Brand Name: Vulcanchem
CAS No.: 130730-70-0
VCID: VC0236950
InChI:
SMILES:
Molecular Formula: C14H18FNO6
Molecular Weight: 0

POLY(TETRAFLUOROETHYLENE OXIDE-CO-DI-

CAS No.: 130730-70-0

Cat. No.: VC0236950

Molecular Formula: C14H18FNO6

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

POLY(TETRAFLUOROETHYLENE OXIDE-CO-DI- - 130730-70-0

Specification

CAS No. 130730-70-0
Molecular Formula C14H18FNO6
Molecular Weight 0

Introduction

Chemical Structure and Properties

Chemical Structure

Poly(tetrafluoroethylene oxide-co-difluoromethylene oxide) is composed of repeating units of tetrafluoroethylene oxide (-CF₂CF₂O-) and difluoromethylene oxide (-CF₂O-) arranged in a random sequence. The general molecular formula for the α,ω-diol version is represented as:

HO(CH₂CH₂O)ₓCH₂CF₂O(CF₂CF₂O)y(CF₂O)zCF₂CH₂(OCH₂CH₂)ₓOH

Where x, y, and z represent the average number of respective repeating units in the polymer chain. The exact composition varies depending on the specific grade and manufacturer.

Physical and Chemical Properties

Table 1 below summarizes the key physical and chemical properties of Poly(tetrafluoroethylene oxide-co-difluoromethylene oxide):

PropertyValueReference
CAS Number130730-70-0 (diol version)
Physical StateViscous liquid (before curing)
Molecular WeightVaries (typically 1,000-2,200 g/mol)
DensityNot available in literature
Melting PointNot available in literature
Boiling PointNot available in literature
Surface EnergyLow (higher contact angles than PDMS)
SolubilityInsoluble in water, resistant to most organic solvents

The polymer exhibits exceptional chemical resistance, particularly to organic solvents. When comparing solvent resistance to commonly used polymers like polydimethylsiloxane (PDMS), poly(tetrafluoroethylene oxide-co-difluoromethylene oxide) shows negligible swelling (<3%) even after extended exposure to aggressive solvents like dichloromethane, whereas PDMS can swell up to 109% under the same conditions .

Synthesis and Production

The synthesis of poly(tetrafluoroethylene oxide-co-difluoromethylene oxide) is primarily achieved through controlled polymerization of tetrafluoroethylene (TFE) and difluoromethylene oxide monomers. Tetrafluoroethylene itself is a colorless, odorless gas with the chemical formula C₂F₄ and structure F₂C=CF₂ . It serves as the primary building block for many fluoropolymers, including PTFE (polytetrafluoroethylene, commonly known as Teflon).

The copolymerization process is typically carried out under controlled conditions to achieve the desired ratio of TFEO and DFMO units in the final polymer. End-group functionalization is performed to introduce specific functional groups such as hydroxyl (for diol versions) or dimethyl carbonate groups .

For the dimethyl carbonate end-capped version (CAS: 107852-49-3), chemical modification of the diol precursor is performed to convert the hydroxyl end groups to dimethyl carbonate functionalities .

Applications and Uses

Poly(tetrafluoroethylene oxide-co-difluoromethylene oxide) finds applications in various high-performance settings due to its unique properties. Some key applications include:

Microfluidic Devices

One of the most significant modern applications is in solvent-resistant microfluidic devices. Traditional PDMS-based microfluidic systems have limitations when dealing with organic solvents due to swelling. Devices made from poly(tetrafluoroethylene oxide-co-difluoromethylene oxide) offer exceptional solvent resistance, allowing for applications involving a wide range of chemicals that would otherwise be incompatible with conventional materials .

The manufacturing process for these devices typically involves UV photocuring when the material is functionalized with photocurable end groups such as dimethacrylate (DMA). The process involves:

  • Mixing PFPE DMA with a photoinitiator (typically 1 wt% 2,2-dimethoxy-2-phenylacetophenone)

  • Pouring onto a patterned wafer

  • Exposing to UV light to initiate crosslinking

  • Peeling the cured device from the wafer

Lubricants and Surface Coatings

Historically, PFPEs have been used as high-performance lubricants due to their thermal stability and chemical resistance. Poly(tetrafluoroethylene oxide-co-difluoromethylene oxide) continues this tradition and is employed in applications requiring exceptional lubrication properties under challenging conditions .

Additionally, its low surface energy makes it an excellent candidate for anti-fouling surface coatings in various industries .

Lithium Battery Electrolytes

Recent research has explored the use of these materials as electrolytes or electrolyte components in lithium batteries, leveraging their unique properties to enhance battery performance and safety .

Additional Applications

Other notable applications include:

  • Surfactants in specialized formulations

  • Components in pharmaceutical and chemical processing

  • Materials for advanced membranes and separation technologies

Research Findings and Thermodynamic Properties

Recent research has provided valuable insights into the behavior of poly(tetrafluoroethylene oxide-co-difluoromethylene oxide), particularly when functionalized and incorporated into block copolymers with polyethylene oxide (PEO).

Microphase Separation Behavior

A significant study by Chintapalli et al. examined the thermodynamic interactions in short-chain PFPE-PEO block copolymers using wide-angle X-ray scattering (WAXS). Despite having a relatively low degree of polymerization (N ~ 10), these materials exhibited significant scattering intensity due to disordered concentration fluctuations between PFPE-rich and PEO-rich domains .

The research demonstrated that the Flory-Huggins interaction parameter (χ) between PFPE and PEO segments is remarkably high (approximately 2-2.5 over the temperature range of 30-90°C), indicating a high degree of immiscibility between these blocks. This is much higher than typical values observed in other block copolymer systems such as polystyrene-block-poly(ethylene oxide) (SEO), which exhibits χ values around 0.075 at 30°C .

Table 2: Thermodynamic Parameters for PFPE-PEO Block Copolymers

ParameterPFPEE10-DiolPFPEE10-DMC
χ at 30°C~2.0~2.2
Rg,1 (nm)~1.0~1.0
Contrast parameter (c)HigherLower
Temperature dependenceDecreases with temperatureDecreases with temperature

These high χ values explain the tendency for microphase separation even in very short chains, which is unusual for most polymer systems. The study concluded that their ability to detect concentration fluctuations was enabled by both the relatively large χ value and significant electron density contrast between the fluorinated and non-fluorinated blocks .

Structural Analysis of PFPE Variants

The research categorized multiple variants of poly(tetrafluoroethylene oxide-co-difluoromethylene oxide) based on their end-group functionalization and composition, as shown in Table 3:

Table 3: Structural Parameters of Different PFPE Variants

PolymerStructurem (TFEO units)n (DFMO units)q (EO units)
PFPED10-DiolHO(CH₂CH₂O)ₓCH₂CF₂O(CF₂CF₂O)y(CF₂O)zCF₂CH₂(OCH₂CH₂)ₓOH730
PFPED10-DMCDimethyl carbonate end-capped variant730
PFPEE10-DiolPEO-modified variant542
PFPEE10-DMCPEO-modified, DMC-capped variant542

The composition affects properties such as electron density contrast, with DMC end groups reducing the electron density difference between PEO and PFPE blocks .

Chemical Reactivity and Modification

Defluorination and Surface Modification

Research on related fluoropolymers like polytetrafluoroethylene (PTFE) provides insights into potential modification strategies for poly(tetrafluoroethylene oxide-co-difluoromethylene oxide). Studies have shown that controlled defluorination can create reactive sites for further functionalization.

A study by Miller et al. reported that treating PTFE surfaces with potassium in liquid ammonia creates double bonds that can serve as reactive sites for grafting or chemical modifications. This approach reduced thrombogenicity for biomedical applications .

Additionally, research by Costello and McCarthy demonstrated that exposure of PTFE to DMSO solutions of benzoin dianion created a reactive surface layer that could be further modified to incorporate hydroxyl, amino, and carboxylic acid functionalities .

More recent work by Chadderdon et al. showed that defluorination of perfluorinated compounds can occur at room temperature using specialized reagents, creating unsaturated C=C bonds through 1,2-defluorination processes .

Thermal Stability

While specific data on the thermal stability of poly(tetrafluoroethylene oxide-co-difluoromethylene oxide) is limited in the provided literature, research on related fluoropolymers indicates excellent thermal stability due to the strength of carbon-fluorine bonds. The decomposition typically occurs through the breaking of these bonds at elevated temperatures, with the specific decomposition pathways depending on the environment and heating conditions .

Solvent Resistance and Physical Properties

One of the most remarkable properties of poly(tetrafluoroethylene oxide-co-difluoromethylene oxide) is its exceptional resistance to organic solvents. Comparative studies with PDMS, a common material for microfluidic applications, show stark differences in solvent compatibility.

Table 4: Swelling Behavior in Various Solvents After 7 Days

SolventSwelling (wt%)
Dichloromethane<3% (vs. 109% for PDMS)
Acetone4.1%
Acetonitrile2.0%
Other organic solventsTypically <5%

This extraordinary solvent resistance makes poly(tetrafluoroethylene oxide-co-difluoromethylene oxide) an ideal candidate for applications involving aggressive chemicals where other polymers would fail.

Dynamic mechanical thermal analysis (DMTA) has shown that crosslinked PFPE materials display similar elastic behavior to PDMS at room temperature, despite significant differences in chemical composition and solvent resistance. Both materials exhibit glass transition temperatures well below room temperature (approximately -115°C and -120°C for PFPE and PDMS, respectively) .

Contact angle measurements further highlight the differences between these materials, with PFPE showing higher contact angles for water and methanol compared to PDMS, indicating its more hydrophobic nature .

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